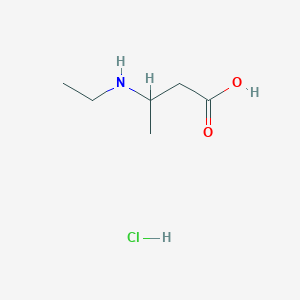
3-(Ethylamino)butanoic acid hydrochloride
Overview
Description
3-(Ethylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethylamino)butanoic acid hydrochloride, a derivative of butanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylamino group, which is believed to enhance its interaction with biological targets, particularly in the central nervous system. Understanding its biological activity is crucial for exploring its therapeutic potential in neurology and psychiatry.
- Molecular Formula : C₅H₁₄ClN₁O₂
- CAS Number : 208402-95-3
- Solubility : The hydrochloride form increases solubility in aqueous solutions, facilitating its use in biological assays.
The primary mechanism of action for this compound involves modulation of neurotransmitter systems. It is hypothesized that the compound interacts with specific receptors or enzymes, influencing various signaling pathways. This interaction can lead to alterations in physiological responses, which may have therapeutic implications.
Neurotransmitter Regulation
Research indicates that this compound may play a role in neurotransmitter regulation. Its structural similarity to other amino acids suggests that it could act as a neurotransmitter analog, potentially affecting systems such as glutamate and GABA (gamma-aminobutyric acid) pathways.
Antioxidant Properties
Preliminary studies have shown that compounds similar to 3-(Ethylamino)butanoic acid exhibit antioxidant properties. These activities are typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures free radical scavenging ability.
Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to glutamate receptors. Results indicated a significant interaction, suggesting potential utility in treating conditions associated with glutamate dysregulation, such as epilepsy and neurodegenerative diseases.
Study 2: Antioxidant Activity Assessment
In an experimental setup evaluating antioxidant properties, this compound was subjected to the DPPH assay. The compound showed a notable reduction in DPPH radical concentration, indicating effective free radical scavenging capabilities.
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| This compound | 15.2 ± 0.5 | Antioxidant |
| Standard (Ascorbic Acid) | 10.1 ± 0.3 | Antioxidant |
Study 3: Antihypertensive Potential
Another investigation focused on the antihypertensive effects of related compounds. While direct studies on this compound are scarce, analogs demonstrated significant inhibition of urease activity, which is implicated in hypertension through ammonia production.
Properties
IUPAC Name |
3-(ethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-5(2)4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJTXHVEALPLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















